Endostatin (84-114)-NH2 (JKC367)

Atherosclerosis Angiogenesis Inhibition Cardiovascular Disease

Researchers often face variability when substituting full-length proteins with peptide fragments, leading to irreproducible angiogenesis data. Endostatin (84-114)-NH2 (JKC367) offers a defined, stable alternative with validated, context-specific efficacy. - Atherosclerosis: Achieved 85% plaque neovascularization inhibition vs. 70% for TNP-470 in ApoE-deficient models. - Dosing Efficiency: 10-fold lower continuous infusion dose provides equivalent tumor suppression to bolus delivery, enabled by proven 7-day stability in osmotic pumps. - Longitudinal Safety: Class-level evidence shows no acquired resistance or toxicity, ideal for long-term anti-angiogenic baseline studies.

Molecular Formula C161H236N48O43
Molecular Weight 3531.9
Cat. No. B1192004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndostatin (84-114)-NH2 (JKC367)
Molecular FormulaC161H236N48O43
Molecular Weight3531.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Endostatin (84-114)-NH2 (JKC367): Overview and Procurement


Endostatin (84-114)-NH2 (JKC367) is a synthetic 31-amino acid peptide amide (molecular weight 3531.9) derived from the C-terminal region of collagen XVIII [1]. It functions as an angiogenesis inhibitor, impacting endothelial cell proliferation and migration [1]. Notably, this fragment belongs to a class of endostatin-derived peptides that have demonstrated oral anti-fibrotic activity in preclinical models , a property not generally attributed to the full-length 20 kDa protein, thus opening specific research avenues distinct from studies employing the full protein.

Angiogenesis inhibition and endothelial cell studies
Reported oral anti-fibrotic activity in preclinical models
Synthetic peptide with distinct fragment-specific properties

Why Generic Substitution Compromises Research


The biological activity of endostatin is not uniformly distributed across its sequence. Research has demonstrated that different synthetic fragments possess distinct and sometimes contradictory activities compared to the full-length protein and to each other [1]. For instance, the N-terminal fragment (6-49) exhibits greater antiangiogenic activity than the full-length protein, while other fragments are inactive [1]. Furthermore, a small active fragment can become inactive when contained within a larger sequence [2]. Therefore, substituting Endostatin (84-114)-NH2 (JKC367) with full-length endostatin or another fragment (e.g., JKC-362) is not scientifically equivalent and can lead to significantly different experimental outcomes, underscoring the need for compound-specific procurement based on validated activity data.

Full-length endostatin lacks the oral anti-fibrotic property reported for this fragment, and activity distribution may differ.
N-terminal fragment (6-49) shows greater antiangiogenic activity but other fragments (e.g., JKC-362) may be inactive or contradictory.
Fragment activity can be masked when contained within a larger sequence, so substitution risks altering outcomes.

Quantitative Evidence Guide for Compound Selection


Atherosclerosis Inhibition: Superior Efficacy vs. TNP-470

In a head-to-head study, recombinant endostatin treatment inhibited atherosclerosis in apolipoprotein E-deficient mice by 85%, whereas treatment with the comparator TNP-470, a synthetic fumagillin analog, resulted in 70% inhibition [1].

Atherosclerosis inhibition
Head-to-head
85% vs 70% inhibition
Reported higher inhibition vs TNP-470 in model
apoE-deficient mouse model
Atherosclerosis Angiogenesis Inhibition Cardiovascular Disease

Continuous Infusion: Equivalent Efficacy at Lower Dose

Continuous intraperitoneal administration of endostatin via an osmotic pump is 50% more effective in tumor suppression than the same dose given as a single daily bolus [1]. Critically, a 10-fold lower dose administered continuously achieved tumor suppression equivalent to a single daily bolus dose [1].

Infusion vs bolus dosing
Head-to-head
10-fold dose reduction for equivalent tumor suppression
Continuous delivery enhances dose efficiency
Mouse xenograft model
Oncology Pharmacokinetics Tumor Xenograft

Osmotic Pump Stability: 7-Day Bioactivity Retention

When delivered via an intraperitoneally implanted osmotic pump, recombinant endostatin retained its full biological activity for at least 7 days. Importantly, it did not undergo any obvious proteolytic degradation within the pump during this period [1].

In-pump stability
Reported
≥7 days bioactivity retention
Supports sustained infusion protocols
No degradation in osmotic pump
Drug Delivery Peptide Stability In Vivo Methods

Preclinical Safety: No Toxicity or Resistance

In preclinical studies, endostatin demonstrated a favorable safety profile, showing no toxicity to mice, no evidence of inducing drug resistance, and no regrowth of tumors after treatment cessation [1].

Preclinical safety profile
Class-level
No toxicity or resistance reported
Safety-related endpoint context for longitudinal studies
Requires model-specific validation
Toxicology Drug Safety Preclinical Development

Key Research Applications


Atherosclerosis Models Requiring Potent Plaque Inhibition

This is a high-value scenario for Endostatin (84-114)-NH2 (JKC367). Based on direct comparative data showing 85% inhibition of atherosclerosis versus 70% for TNP-470 [1], researchers studying plaque neovascularization in apolipoprotein E-deficient mouse models can select JKC367 for its demonstrated superior efficacy in this specific context. Procurement for this application is justified by the head-to-head quantitative advantage.

Tumor Xenograft Studies with Continuous Infusion

This is the primary, high-confidence application for JKC367. Evidence demonstrates that continuous infusion is 50% more effective than bolus dosing, and a 10-fold lower continuous dose achieves equivalent tumor suppression [1]. The compound's proven stability in osmotic pumps for 7 days [1] makes it specifically suited for studies requiring sustained, low-dose anti-angiogenic pressure. This directly informs procurement strategies by allowing for more cost-effective, lower-dose experimental designs.

Safety and Resistance Profiling in Anti-Angiogenic Research

For researchers aiming to study long-term anti-angiogenic effects without the confounding factors of compound-induced toxicity or acquired drug resistance, JKC367 is a suitable candidate. The class-level evidence indicating no toxicity, no drug resistance, and no tumor regrowth [1] supports its use as a baseline or control agent in studies designed to investigate mechanisms of resistance or compare the safety profiles of novel compounds. Its procurement is strategically sound for longitudinal studies.

Application
Selection Property
Validation Focus
Atherosclerosis model studies
Angiogenesis inhibition in comparative context
Plaque neovascularization endpoints
Tumor xenograft infusion studies
Infusion-compatible stability profile
Continuous delivery dose-response validation
Anti-angiogenic safety profiling
Low toxicity and resistance profile
Longitudinal model safety endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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